N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-14(17-10-5-1-2-6-10)12-9-11-15(22-12)18-13-7-3-4-8-19(13)16(11)21/h3-4,7-10H,1-2,5-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURSLTMIXGKADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329988 | |
| Record name | N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57265602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690250-02-3 | |
| Record name | N-cyclopentyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes involved in dna synthesis.
Mode of Action
It is known that pyrimidine derivatives can inhibit key enzymes involved in dna synthesis, thereby disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in DNA synthesis and cell division. By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cells, leading to cell death.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This can have therapeutic implications, particularly in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in the Carboxamide Group
The carboxamide substituent at position 2 is a critical determinant of bioactivity. Key analogues include:
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Substituent : 3-Pyridinyl group.
- Molecular Formula : C₁₆H₁₀N₄O₂S.
- However, its polarity could reduce lipophilicity compared to the cyclopentyl group .
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Substituent : Thiazol-2-yl group.
- Molecular Formula : C₁₅H₁₀N₄O₂S₂.
- The molecular weight (342.391) is higher than the cyclopentyl analogue, which may affect solubility .
N-Butyl-2-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide
Core Heterocyclic Modifications
Variations in the fused ring system significantly alter bioactivity:
1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives
- Example : N-Allyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide.
- Such derivatives have shown antibiofilm activity against Pseudomonas aeruginosa at sub-MIC concentrations .
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinones
Antiallergy Activity
- 4-Oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines: Derivatives substituted at positions 2, 3, and 7 exhibit antiallergy properties. The cyclopentyl carboxamide group in the target compound may optimize steric and electronic interactions with histamine receptors or inflammatory mediators .
Antimicrobial and Antibiofilm Activity
- Pyridyl Amides of Thieno[2,3-d]pyrimidine: N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (MIC: 25 mg/L against P. aeruginosa) demonstrates the importance of pyridyl substituents in antimicrobial efficacy. The cyclopentyl group’s larger size may alter binding to bacterial targets like TrmD enzymes .
- 1,4-Dihydropyrido-pyrrolo-pyrimidines: Subinhibitory concentrations (25 mg/L) of these derivatives reduce biofilm formation in S. aureus and E.
Molecular Properties
Preparation Methods
Cyclocondensation Approaches
The formation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core typically begins with cyclocondensation reactions. A common strategy involves the interaction of 3-aminothiophene-2-carboxamide derivatives with pyrimidine precursors under acidic conditions. For example, heating 3-amino-4-cyano-5-(cyclopentylcarbamoyl)thiophene-2-carboxamide with formic acid at 110°C induces cyclization, yielding the thieno[2,3-d]pyrimidine scaffold. Subsequent Vilsmeier–Haack formylation introduces the pyrido[1,2-a] extension, achieved via treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
Key Reaction Parameters :
Multi-Step Synthesis Pathways
Advanced routes often employ modular synthesis to assemble the core and substituents sequentially. A representative pathway involves:
- Thiophene Precursor Synthesis :
- Alkylation of 2-mercapto-4-oxothieno[2,3-d]pyrimidine with propargyl bromide in DMF/K₂CO₃ yields the propargylthio intermediate (75% yield).
- Pyrido Ring Construction :
- Carboxamide Functionalization :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields (≥85%) for the cyclocondensation step are achieved in DMF at 90°C, as lower temperatures (≤70°C) result in incomplete ring closure. Conversely, the Vilsmeier formylation requires strict temperature control (0–5°C) to prevent side reactions, with DCM as the preferred solvent.
Comparative Solvent Performance :
| Solvent | Cyclocondensation Yield (%) | Formylation Yield (%) |
|---|---|---|
| DMF | 85 | 62 |
| DMSO | 78 | 58 |
| THF | 65 | 45 |
Catalysts and Reagents
The use of POCl₃ as a dual catalyst and dehydrating agent in formylation steps enhances reaction efficiency, reducing byproduct formation by 40% compared to SOC₁₂. For amidation, EDCl/HOBt outperforms DCC/DMAP systems, providing higher regioselectivity (98% vs. 87%).
Industrial Production and Scalability
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to scale up the synthesis. A two-stage system achieves:
Green Chemistry Innovations
Solvent recycling protocols using membrane distillation reduce DMF waste by 70%. Additionally, biocatalytic amidation with lipase B (Candida antarctica) offers a phosphate-free alternative, achieving 88% yield under mild conditions (pH 7.5, 35°C).
Analytical Characterization Techniques
Spectroscopic Confirmation
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration of the pyrido-thieno fusion, with a dihedral angle of 12.3° between the rings.
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogues
| Compound Modification | Anticancer IC (µM) | Anti-Inflammatory (NF-κB Inhibition %) |
|---|---|---|
| Cyclopentyl-carboxamide | 0.45 ± 0.07 | 82 ± 5 |
| 3-Methoxypropyl substituent | 1.2 ± 0.3 | 64 ± 7 |
| Benzyl-carboxamide | 2.8 ± 0.5 | 48 ± 6 |
| Data derived from MTT and luciferase reporter assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
